molecular formula C20H23N3O4 B12740372 3,4-Dihydro-N,N-dimethyl-1-(3-pyridinyl)-3-isoquinolineethanamine ethanedioate (salt) CAS No. 83658-89-3

3,4-Dihydro-N,N-dimethyl-1-(3-pyridinyl)-3-isoquinolineethanamine ethanedioate (salt)

Cat. No.: B12740372
CAS No.: 83658-89-3
M. Wt: 369.4 g/mol
InChI Key: YKAUPGRBSWDPRJ-UHFFFAOYSA-N
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Description

3,4-Dihydro-N,N-dimethyl-1-(3-pyridinyl)-3-isoquinolineethanamine ethanedioate (salt) is a complex organic compound that belongs to the class of isoquinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dihydro-N,N-dimethyl-1-(3-pyridinyl)-3-isoquinolineethanamine ethanedioate (salt) typically involves multi-step organic reactions. The process may start with the formation of the isoquinoline ring, followed by the introduction of the pyridine moiety and the dimethylamino group. Common reagents used in these reactions include pyridine, dimethylamine, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

    Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted isoquinoline derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, the compound may be studied for its potential effects on cellular processes. Its interactions with biological molecules can provide insights into its mechanism of action and potential therapeutic applications.

Medicine

The compound’s potential medicinal properties make it a candidate for drug development. It may be investigated for its efficacy in treating various diseases, such as neurological disorders or cancers.

Industry

In the industrial sector, the compound may find applications in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of 3,4-Dihydro-N,N-dimethyl-1-(3-pyridinyl)-3-isoquinolineethanamine ethanedioate (salt) involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in cellular signaling pathways. By binding to these targets, the compound can modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Isoquinoline Derivatives: Compounds with similar isoquinoline structures.

    Pyridine Derivatives: Compounds containing the pyridine moiety.

    Dimethylamino Compounds: Molecules with the dimethylamino functional group.

Uniqueness

What sets 3,4-Dihydro-N,N-dimethyl-1-(3-pyridinyl)-3-isoquinolineethanamine ethanedioate (salt) apart is its unique combination of functional groups and structural features. This combination may confer specific biological activities and chemical reactivity that are distinct from other similar compounds.

Properties

CAS No.

83658-89-3

Molecular Formula

C20H23N3O4

Molecular Weight

369.4 g/mol

IUPAC Name

N,N-dimethyl-2-(1-pyridin-3-yl-3,4-dihydroisoquinolin-3-yl)ethanamine;oxalic acid

InChI

InChI=1S/C18H21N3.C2H2O4/c1-21(2)11-9-16-12-14-6-3-4-8-17(14)18(20-16)15-7-5-10-19-13-15;3-1(4)2(5)6/h3-8,10,13,16H,9,11-12H2,1-2H3;(H,3,4)(H,5,6)

InChI Key

YKAUPGRBSWDPRJ-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCC1CC2=CC=CC=C2C(=N1)C3=CN=CC=C3.C(=O)(C(=O)O)O

Origin of Product

United States

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